molecular formula C11H8FNO4S2 B6244375 4-(thiophene-3-amido)phenyl fluoranesulfonate CAS No. 2411269-21-9

4-(thiophene-3-amido)phenyl fluoranesulfonate

Cat. No. B6244375
CAS RN: 2411269-21-9
M. Wt: 301.3
InChI Key:
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophenes can be synthesized through various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The structure of thiophene-based compounds can be analyzed using techniques such as X-ray diffraction . Density functional theory (DFT) can be used to calculate the molecular structure, and the results are usually consistent with the X-ray diffraction results .


Chemical Reactions Analysis

Thiophenes tethered to epoxy or aziridinyl enolsilanes can undergo (4+3) cycloadditions under silyl triflate catalysis, to afford endo and exo cycloadducts .


Physical And Chemical Properties Analysis

Thiophene-based compounds can exhibit a variety of physical and chemical properties. For example, they can show positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution .

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary widely depending on their specific structure and the context in which they are used. For example, some thiophene-based compounds have been found to have various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety and hazards of a specific thiophene-based compound would depend on its exact structure. As a general rule, safety data sheets should be consulted for information on the safety and hazards of specific compounds .

Future Directions

Thiophene-based compounds have a wide range of applications in various fields, including medicinal chemistry, organic semiconductors, and organic light-emitting diodes (OLEDs) . Therefore, the future research directions could involve exploring new synthesis methods, studying their properties, and developing new applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(thiophene-3-amido)phenyl fluoranesulfonate involves the reaction of 4-(thiophene-3-amido)phenol with fluoranesulfonyl chloride in the presence of a base.", "Starting Materials": [ "4-(thiophene-3-amido)phenol", "fluoranesulfonyl chloride", "base (such as triethylamine or pyridine)", "solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Dissolve 4-(thiophene-3-amido)phenol in a dry solvent such as dichloromethane or chloroform.", "Add a base such as triethylamine or pyridine to the solution.", "Slowly add fluoranesulfonyl chloride to the solution while stirring at room temperature.", "Allow the reaction to proceed for several hours while stirring at room temperature.", "Quench the reaction by adding water to the solution.", "Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system." ] }

CAS RN

2411269-21-9

Product Name

4-(thiophene-3-amido)phenyl fluoranesulfonate

Molecular Formula

C11H8FNO4S2

Molecular Weight

301.3

Purity

91

Origin of Product

United States

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